2,3-Diphenylthiophene

Supramolecular polymers Aggregation-induced emission Twisted π-systems

Select 2,3-diphenylthiophene (CAS 16939-12-1) when your application demands a twisted π-system that suppresses aggregation-caused quenching. Unlike planar 2,5-isomers, the 2,3-substitution pattern enables polymerization-induced emission enhancement—critical for luminescent gels, supramolecular polymers, and OLED emissive layers where excimer formation must be avoided. For sequential C2/C3 functionalization, the differential reactivity of the 2,3-scaffold enables controlled Suzuki-Stille coupling sequences for unsymmetrical diarylthiophene libraries.

Molecular Formula C16H12S
Molecular Weight 236.3 g/mol
CAS No. 16939-12-1
Cat. No. B1653001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diphenylthiophene
CAS16939-12-1
Molecular FormulaC16H12S
Molecular Weight236.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H12S/c1-3-7-13(8-4-1)15-11-12-17-16(15)14-9-5-2-6-10-14/h1-12H
InChIKeyRZFOAVRHEGQZRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diphenylthiophene for Organic Electronics and Regioselective Synthesis: Technical Baseline for Procurement


2,3-Diphenylthiophene (CAS 16939-12-1) is a phenyl-substituted thiophene derivative (molecular formula C₁₆H₁₂S, exact mass 236.06606) . This compound belongs to the diarylthiophene class, characterized by a sulfur-containing five-membered heterocyclic core with phenyl groups at the 2- and 3-positions. The 2,3-substitution pattern confers a twisted π-system geometry that fundamentally alters its photophysical behavior relative to the more planar 2,5-substituted isomer [1]. This structural distinction is the basis for its differentiated performance in supramolecular emissive materials and electroluminescent device applications [2].

Why 2,3-Diphenylthiophene Cannot Be Replaced by 2,5-Diphenylthiophene in Twisted-π-System Applications


Although 2,5-diphenylthiophene (CAS 1445-78-9) and 2,3-diphenylthiophene share the same molecular formula (C₁₆H₁₂S) and identical molecular weight (236.33 g/mol), they are not functionally interchangeable. The 2,3-substitution pattern introduces steric hindrance between the adjacent phenyl rings, forcing the π-system into a non-planar, twisted conformation [1]. In contrast, 2,5-diphenylthiophene adopts a more planar geometry conducive to extended π-conjugation and efficient intermolecular π–π stacking [2]. This conformational divergence directly governs aggregation behavior: the twisted 2,3-isomer suppresses strong π–π stacking and prevents quenching, enabling polymerization-induced emission enhancement in supramolecular assemblies [1]—a performance characteristic that the planar 2,5-isomer cannot replicate. Procurement selection must therefore be guided by the specific conformational requirement of the target material system, not by generic thiophene class membership.

2,3-Diphenylthiophene: Quantified Differentiation Evidence for Scientific Selection


Twisted π-Conformation Enables Polymerization-Induced Emission Enhancement in 2,3-Diphenylthiophene Derivatives

The 2,3-diphenylthiophene core adopts a twisted geometry due to steric hindrance between adjacent phenyl rings, which suppresses competing rosette stacking into columnar supramolecular polymers [1]. In the molecularly dissolved state (CHCl₃), the functionalized derivative exhibits poor emission due to torsion-induced non-radiative decay. However, under methylcyclohexane-rich self-assembly conditions, hydrogen-bonding-driven supramolecular polymerization triggers strongly enhanced emission, forming crystalline nanofibers [1]. This 'polymerization-induced emission' behavior is a direct consequence of the twisted 2,3-substitution pattern and is not observed with planar 2,5-substituted analogs under identical conditions.

Supramolecular polymers Aggregation-induced emission Twisted π-systems

Regioselective Palladium-Catalyzed Synthesis Enables Controlled Functionalization at C2 and C3 Positions

A reactivity optimization study of palladium-catalyzed cross-coupling on 2,3-dibromothiophene demonstrated regioselective coupling at the C2 position, most notably via Suzuki coupling with phenylboronic acid, followed by a Stille reaction at C3 using Fu's modification [1]. This stepwise regioselective methodology affords controlled access to 2,3-disubstituted thiophene derivatives including 2,3-diphenylthiophene. The differential reactivity between C2 and C3 positions is a distinctive feature of the 2,3-substitution pattern that is not present in symmetric 2,5-dihalothiophenes, where both positions exhibit equivalent reactivity.

Cross-coupling Regioselective synthesis Thiophene functionalization

Ni-Mediated Cross-Coupling Route from 2,5-Dichlorothiophene to Unsymmetrical 2,3-Diarylthiophenes

Unsymmetrically substituted 2,3-diarylthiophenes, including 2,3-diphenylthiophene, were synthesized from 2,5-dichlorothiophene via 4-aryl-2-chlorothiophenes in a four-step sequence involving Ni-mediated cross-coupling [1]. This synthetic route demonstrates that the 2,3-substitution pattern is accessible from commercially available 2,5-dihalothiophene precursors through appropriate regiochemical manipulation. The method is distinct from the direct one-step synthesis of 2,5-diphenylthiophene, which can be obtained by simple double Suzuki coupling of 2,5-dibromothiophene.

Cross-coupling Nickel catalysis Thiophene synthesis

Twisted 2,3-Diphenylthiophene Core Prevents Rosette Stacking in Hydrogen-Bonded Supramolecular Polymers

Structural analysis of barbiturate-functionalized 2,3-diphenylthiophene derivatives revealed that the twisted geometries of the 2,3-diphenylthiophene cores prevent the competing hydrogen-bonded rosettes from stacking into columnar supramolecular polymers [1]. Instead, the barbiturates adopt a tape-like hydrogen-bonding motif, which is rationalized by the non-planar conformation enforced by the 2,3-substitution pattern. This contrasts with planar π-conjugated cores, which typically facilitate rosette stacking and columnar aggregation. The resulting supramolecular architecture directly influences the material‘s macroscopic properties, including gel vs. nanosheet formation depending on subtle polarity differences arising from the substitutional position on the thiophene core [1].

Supramolecular polymers Hydrogen bonding Self-assembly

Inclusion of 2,3-Diphenylthiophene in Electroluminescent Device Patents Confirms Industrial Relevance

Japanese Patent JP2003157977A (Sony Corporation) explicitly claims organic electroluminescent devices comprising novel thiophene compounds, with 2,3-diphenylthiophene specifically included among the claimed thiophene derivatives [1]. The patent describes layer structures containing a luminescent substance between first and second electrodes, with the thiophene derivative serving as a component of the emissive or charge-transport layer. US Patent US20080100213 similarly describes luminescent devices containing thiophene derivatives [2]. While specific device performance metrics (luminance efficiency, turn-on voltage) are not publicly reported for 2,3-diphenylthiophene in these patent documents, the explicit inclusion in industrial intellectual property indicates recognized technical value distinct from unclaimed analogs.

OLED Electroluminescence Patent landscape

Recommended Application Scenarios for 2,3-Diphenylthiophene Based on Evidence-Verified Differentiation


Supramolecular Emissive Materials Requiring Polymerization-Induced Emission

Researchers developing supramolecular polymers or self-assembled nanostructures where emission enhancement upon aggregation is required should select 2,3-diphenylthiophene as the π-conjugated core. As demonstrated in barbiturate-functionalized systems, the twisted 2,3-substitution pattern suppresses π–π stacking-induced quenching and enables hydrogen-bonding-driven supramolecular polymerization with concomitant emission turn-on [1]. Planar analogs such as 2,5-diphenylthiophene are unsuitable for this application because they promote aggregation-caused quenching due to strong π–π interactions. This scenario is particularly relevant for luminescent gels, nanosheets, and crystalline nanofibers for sensing or bioimaging.

Synthesis of Unsymmetrical 2,3-Diarylthiophenes via Regioselective Cross-Coupling

Synthetic chemists requiring sequential introduction of two different aryl substituents onto a thiophene scaffold should procure 2,3-diphenylthiophene or its 2,3-dihalogenated precursor (2,3-dibromothiophene). The differential reactivity between C2 and C3 positions enables controlled Suzuki coupling at C2 followed by Stille coupling at C3, providing access to unsymmetrical 2,3-diarylthiophenes that are not accessible from symmetric 2,5-dihalothiophenes [1]. This synthetic versatility supports structure–activity relationship studies and the development of thiophene-based functional materials with tailored optoelectronic properties [2].

Electroluminescent Device Research Leveraging Twisted Thiophene Cores

R&D teams investigating organic light-emitting diodes (OLEDs) and related electroluminescent devices should consider 2,3-diphenylthiophene as a component of emissive or charge-transport layers. The compound is explicitly claimed in industrial patents for organic electroluminescent devices [1], and its twisted conformation offers a distinct photophysical profile relative to planar 2,5-substituted analogs. While quantitative device performance data in the public domain are limited, the patent landscape confirms industrial evaluation and suggests that the compound‘s non-planar geometry may confer advantages in preventing excimer formation and emission quenching in solid-state device architectures [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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